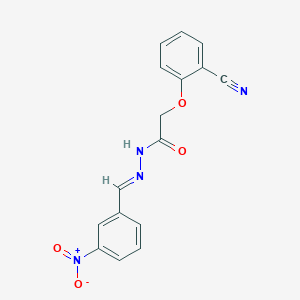

![molecular formula C11H9F3N4OS B5509082 4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)

4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including compounds similar to the one , often involves the condensation of different precursors such as hydrazides, esters, and aromatic aldehydes under specific conditions. For example, a study outlines the preparation of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester through the reaction of 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with ethyl bromoacetate, followed by subsequent reactions with various aromatic aldehydes to yield arylidene hydrazides (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of triazole derivatives is of interest due to the impact of substituents on the triazole ring's electronic and steric properties. X-ray diffraction techniques and DFT calculations have been utilized to study the structure of related compounds, revealing dihedral angles and hydrogen bonding patterns that contribute to their stability and reactivity (Șahin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazole derivatives is characterized by their ability to undergo various chemical transformations, including cyclization, Schiff base formation, and reactions with electrophiles and nucleophiles. These reactions are pivotal for synthesizing new compounds with potential biological activities. For instance, the reaction of triazole compounds with phenylisothiocyanate followed by cyclization has been reported to yield thiosemicarbazide derivatives (Bekircan et al., 2008).

Wissenschaftliche Forschungsanwendungen

Conformational Analysis and DFT Investigations

One study explores the conformational analysis and Density Functional Theory (DFT) investigations of triazole derivatives, highlighting their potential in designing new anti-tuberculosis drugs. This research uses spectroscopy, Atom in Molecules (AIM) theory, and molecular docking to predict inhibitory activity against tuberculosis, demonstrating the compound's relevance in drug discovery processes (V. S. Kumar et al., 2021).

Anticancer Evaluation

Another study synthesizes and evaluates the anticancer activities of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against various cancer types. This underscores the triazole compound's significance in developing potential anticancer agents (O. Bekircan et al., 2008).

Antimicrobial Activities

Research on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives indicates these compounds possess good or moderate activities against various microorganisms. The study emphasizes the role of triazole derivatives in combating microbial resistance and finding new antimicrobial agents (H. Bektaş et al., 2010).

Molecular Docking and Chemical Reactivity Descriptors

Studies involving molecular docking and chemical reactivity descriptors of triazole derivatives, including those with 4-methoxybenzylideneamino groups, contribute to understanding their potential biological activities and interactions with biological targets. These investigations are pivotal in the rational design of new compounds with desired biological properties (M. Tabatabaee et al., 2009).

Synthesis, Characterization, and Biological Activities

The synthesis, characterization, and exploration of the biological activities of triazole derivatives, including their antimicrobial, antifungal, and anticancer potentials, are a significant area of research. These compounds' diverse activities underscore their importance in medicinal chemistry and drug development efforts (S. A. El-gyar et al., 2007).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential applications, given the wide range of biological activities exhibited by 1,2,4-triazole derivatives. These compounds have been studied for their potential use in medicinal chemistry, particularly for their antimicrobial, antitumor, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

4-[(E)-(4-methoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4OS/c1-19-8-4-2-7(3-5-8)6-15-18-9(11(12,13)14)16-17-10(18)20/h2-6H,1H3,(H,17,20)/b15-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVKBAQHVPJRIE-GIDUJCDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)

![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)